(S,S)-reboxetine - 98819-76-2

(S,S)-reboxetine

Catalog Number: EVT-267757
CAS Number: 98819-76-2
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S,S)-Reboxetine, also known as (S,S)-reboxetine, is a single enantiomer of the racemic drug Reboxetine. It is classified as a selective norepinephrine reuptake inhibitor (NRI) [, , , , , , , , , ], exhibiting a higher potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT) [, ]. While Reboxetine is marketed as a racemic mixture for the treatment of depression, (S,S)-Reboxetine has shown promise in research exploring its potential for treating conditions like neuropathic pain, fibromyalgia, and stress urinary incontinence [, , , , , , , ].

Synthesis Analysis

Several synthetic routes have been developed to produce (S,S)-Reboxetine enantioselectively, providing alternatives to the inefficient resolution of the racemate []. Key strategies include:

  • Sharpless Asymmetric Epoxidation: This approach starts with the Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol, which is then reacted with 2-ethoxyphenol to form a key intermediate []. The process has been optimized for commercial-scale production [].
  • Stereospecific Rearrangement of β-Amino Alcohols: This method utilizes a catalytic stereospecific rearrangement of β-amino alcohols derived from commercially available (–)-(1R,2R)-2-amino-1-phenyl-1,3-propanediol [, ]. The rearrangement, catalyzed by trifluoroacetic anhydride, enables the introduction of the 2-ethoxyphenyloxy group, leading to (S,S)-Reboxetine [, ].
  • Sharpless Asymmetric Dihydroxylation: This synthesis employs trans-cinnamyl bromide as the starting material and utilizes Sharpless asymmetric dihydroxylation as the key step to achieve enantioselectivity [].
  • Asymmetric Synthesis via (S)-2-(Hydroxymethyl)morpholine: This method involves the selective oxidation of an N-protected hydroxymethylmorpholine and a chromium-mediated aromatic nucleophilic substitution to construct the core structure of (S,S)-Reboxetine [].
  • Sulfinamide Protecting Groups: This approach utilizes sulfinamides as protecting groups for the amine functionality during the conversion of amino alcohols into morpholines []. This efficient method has been employed in the formal synthesis of (S,S)-Reboxetine [].
  • Organocatalyzed Protecting-Group-Free Synthesis: This method features a sequence of organocatalytic reactions, including Jørgensen asymmetric epoxidation, epoxide migration, and Mitsunobu inversion to access the stereoisomers of Reboxetine []. This approach offers a concise and efficient pathway to (S,S)-Reboxetine [].
Molecular Structure Analysis

(S,S)-Reboxetine possesses two chiral centers, resulting in four possible stereoisomers [, , , ]. The (S,S) configuration is crucial for its selective binding to NET [, , , ]. Structural features that contribute to its biological activity include the morpholine ring, the benzhydryl ether side chain, and the phenoxy substituent.

Chemical Reactions Analysis
  • Epoxidation: The Sharpless asymmetric epoxidation is a crucial reaction for introducing chirality into the synthesis [, , ].
  • Ring-Opening of Epoxides: The regioselective opening of epoxides with nucleophiles, such as 2-ethoxyphenol, is essential for constructing the desired side chain [].
  • Rearrangement of β-Amino Alcohols: The stereospecific rearrangement of β-amino alcohols, catalyzed by trifluoroacetic anhydride, allows for the efficient construction of the morpholine ring [, ].
  • Mitsunobu Inversion: This reaction is utilized in certain synthetic routes to invert the configuration of a stereocenter, enabling access to specific stereoisomers of Reboxetine [].
  • Nucleophilic Substitution: Chromium-mediated aromatic nucleophilic substitution is employed to introduce the phenoxy substituent in some synthetic approaches [].
Mechanism of Action

(S,S)-Reboxetine functions as a selective norepinephrine reuptake inhibitor by binding to NET and preventing the reuptake of norepinephrine from the synapse [, , , ]. This leads to an increase in extracellular norepinephrine levels, enhancing noradrenergic signaling in the central and peripheral nervous systems [, , , ]. The selectivity for NET over SERT contributes to its distinct pharmacological profile compared to other monoamine reuptake inhibitors [, ].

Applications
  • Neuropathic Pain: Research indicates (S,S)-Reboxetine may alleviate neuropathic pain [, , ]. Preclinical studies in rodent models have shown promising results, demonstrating its efficacy in reducing pain behaviors associated with nerve injury [, , ]. Its mechanism of action in pain relief is believed to involve the enhancement of descending noradrenergic inhibitory pathways [, , ].
  • Fibromyalgia: (S,S)-Reboxetine has been investigated as a potential treatment for fibromyalgia, a chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, and other symptoms [, , , ]. Clinical trials have shown statistically significant improvements in pain scores, Fibromyalgia Impact Questionnaire (FIQ) scores, and Patient's Global Impression of Change (PGIC) scores compared to placebo []. Additionally, patients receiving (S,S)-Reboxetine demonstrated improvements in fatigue scores [].
  • Stress Urinary Incontinence: Research suggests that (S,S)-Reboxetine may be beneficial in treating stress urinary incontinence [, ]. Its proposed mechanism of action involves the modulation of the central nervous system, leading to increased urethral pressure [, ]. Urethral pressure reflectometry (UPR), a sensitive technique for measuring urethral function, has been employed to assess the effects of (S,S)-Reboxetine on urethral closure function [].
  • Imaging of Noradrenaline Transporter: Radiolabeled analogs of (S,S)-Reboxetine, such as Iodine-123 labelled I-INER, have been developed and explored as potential radiotracers for imaging the noradrenaline transporter (NAT) in the brain using single photon emission computed tomography (SPECT) [, ]. Preclinical studies in baboons have shown that I-INER exhibits favorable brain distribution and pharmacokinetic properties consistent with NAT binding, suggesting its potential for studying noradrenergic function in vivo [, ].
Future Directions
  • Research on the potential benefits of (S,S)-Reboxetine for other conditions, such as chronic fatigue syndrome [] and hot flashes [], should be further explored.

(R,R)-Reboxetine

  • Relevance: This compound is the enantiomer of (S,S)-reboxetine, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. Racemic reboxetine, a mixture of both enantiomers, is marketed as an antidepressant [, ]. The (S,S)-enantiomer is under investigation for its potential in treating neuropathic pain and fibromyalgia due to its superior potency [, ].

(R,R)-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((R,R)-D-84)

  • Compound Description: (R,R)-D-84 is a potent and selective dopamine transporter (DAT) inhibitor [, ]. It is used as a non-labeled reporter ligand in mass spectrometry (MS) binding assays to determine binding affinities of ligands for the dopamine transporter [, , ].
  • Relevance: While structurally similar to (S,S)-reboxetine, (R,R)-D-84 exhibits selectivity for DAT, unlike (S,S)-reboxetine, which favors NET [, , ]. This difference highlights how subtle structural changes can impact target selectivity. Furthermore, this compound showcases the application of MS Binding Assays as a label-free alternative for studying drug binding, a technique relevant to (S,S)-Reboxetine research [, , ].

Mecamylamine

  • Compound Description: Mecamylamine is a non-competitive nicotinic acetylcholine receptor antagonist []. It is known to decrease nicotine self-administration in rats, likely by blocking the rewarding effects of nicotine [].
  • Relevance: Although structurally dissimilar to (S,S)-Reboxetine, mecamylamine serves as a pharmacological comparator in studies investigating the effects of (S,S)-reboxetine on nicotine self-administration []. Both compounds demonstrate a reduction in nicotine self-administration, but likely through different mechanisms. Mecamylamine acts directly on nicotinic receptors, while (S,S)-reboxetine's effect might involve norepinephrine transporter inhibition or a combination of mechanisms [].

Citalopram

  • Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant []. Similar to (R,R)-D-84, citalopram serves as a non-labeled reporter ligand in MS binding assays, but for the serotonin transporter (SERT) [, , ].
  • Relevance: Citalopram and (S,S)-Reboxetine belong to the same class of drugs targeting monoamine transporters, but they exhibit distinct selectivity profiles [, , ]. Citalopram focuses on SERT, while (S,S)-reboxetine shows preference for NET, making them useful tools for differentiating activity at these targets [, , ].

O-Desethylreboxetine

  • Compound Description: O-Desethylreboxetine is the major metabolite of both (S,S)- and (R,R)-reboxetine, formed via O-deethylation primarily mediated by the cytochrome P450 enzyme CYP3A4 [].
  • Relevance: As the primary metabolite of (S,S)-Reboxetine, O-Desethylreboxetine is crucial for understanding the drug's metabolic fate and potential drug-drug interactions []. Its formation through CYP3A4 indicates a possible interaction with other drugs metabolized by this enzyme.

(S)-2-(hydroxymethyl)morpholine

  • Compound Description: (S)-2-(hydroxymethyl)morpholine is a chiral building block utilized in the stereospecific synthesis of (S,S)-reboxetine [].
  • Relevance: This compound represents a key intermediate in one of the synthetic routes towards (S,S)-reboxetine, demonstrating the importance of stereochemistry in drug synthesis []. Its use enables the preparation of enantiomerically pure (S,S)-reboxetine, which is critical for studying the specific effects of this enantiomer.

(R,R)-Phenylglycidol

  • Compound Description: (R,R)-Phenylglycidol serves as a crucial chiral starting material in the synthesis of (S,S)-reboxetine [, ]. It is obtained through the Sharpless asymmetric epoxidation of cinnamyl alcohol, a reaction known for its high enantioselectivity [, ].
  • Relevance: The use of (R,R)-Phenylglycidol as a starting material highlights the importance of asymmetric synthesis in developing efficient and cost-effective processes for producing enantiomerically pure (S,S)-Reboxetine [, ].

Properties

CAS Number

98819-76-2

Product Name

Esreboxetine

IUPAC Name

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1

InChI Key

CBQGYUDMJHNJBX-OALUTQOASA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
2.23e-02 g/L

Synonyms

(+)-(2S)-2-((S)-(2-ethoxyphenoxy)phenylmethyl)morpholine
esreboxetine

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.